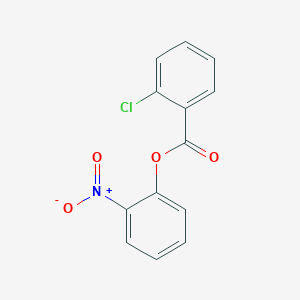

2-nitrophenyl 2-chlorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-10-6-2-1-5-9(10)13(16)19-12-8-4-3-7-11(12)15(17)18/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUACWKLKOSWHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Nitrophenyl 2 Chlorobenzoate

Esterification Reactions Utilizing Substituted Acid Chlorides and Phenols

The direct acylation of a phenol (B47542) with an acid chloride is a common and effective method for preparing phenyl esters. Due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, the reaction often requires specific catalysts or activating agents to proceed efficiently. niscpr.res.in

The synthesis of 2-nitrophenyl 2-chlorobenzoate (B514982) is achieved through the condensation reaction between 2-chlorobenzoyl chloride and 2-nitrophenol (B165410). In this reaction, the hydroxyl group of 2-nitrophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The reaction releases hydrogen chloride (HCl) as a byproduct, which is typically scavenged by a base to drive the reaction to completion.

A general representation of this reaction is as follows: 2-Chlorobenzoyl Chloride + 2-Nitrophenol → 2-Nitrophenyl 2-Chlorobenzoate + HCl

This type of acylation is well-documented for structurally similar compounds. For instance, the synthesis of 4-formyl-2-nitrophenyl 2-chlorobenzoate involves reacting 2-chlorobenzoyl chloride with 4-hydroxy-3-nitrobenzaldehyde (B41313) in acetonitrile (B52724), using pyridine (B92270) as a base to neutralize the HCl formed. nih.govresearchgate.net Similarly, other substituted benzoate (B1203000) esters are prepared by reacting the corresponding benzoyl chloride with a nitrophenol in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine (B128534) or potassium carbonate. rsc.orgrsc.org

To enhance the rate and yield of the esterification between phenols and acid chlorides, various catalysts and activating agents are employed. These substances facilitate the reaction by increasing the electrophilicity of the acid chloride or the nucleophilicity of the phenol.

Bases: Tertiary amines like pyridine and triethylamine, or inorganic bases such as potassium carbonate, are widely used. nih.govrsc.orgrsc.org Their primary role is to act as an acid scavenger, neutralizing the HCl byproduct and preventing it from protonating the starting phenol, which would deactivate it.

Acyl Transfer Catalysts: 4-Dimethylaminopyridine (DMAP) is a highly effective hypernucleophilic acylation catalyst often used in esterifications like the Steglich and Yamaguchi methods. organic-chemistry.orgresearchgate.net It reacts with the acid chloride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the phenol.

Lewis Acids: In some esterification processes, Lewis acids are used as catalysts. wikipedia.org Titanium dioxide (TiO₂), for example, has been reported as a simple, efficient, and reusable catalyst for the acylation of phenols with acid chlorides under solvent-free conditions, offering excellent yields at room temperature. niscpr.res.inniscpr.res.in

The choice of catalyst can significantly impact the reaction's efficiency. A study on the esterification of phenol with benzoyl chloride highlighted the dramatic effect of the reaction medium, showing that a solvent-free reaction with a TiO₂ catalyst gave a much higher yield than reactions conducted in various solvents. niscpr.res.in

Table 1: Effect of Solvent on Phenyl Benzoate Yield using TiO₂ Catalyst Data sourced from a study on TiO₂ catalyzed esterification of phenols. niscpr.res.in

| Solvent | Yield (%) |

|---|

Precursor Synthesis and Functional Group Introduction

2-Chlorobenzoyl chloride is the key acylating agent in this synthesis. It is typically prepared from 2-chlorobenzoic acid, which serves as a versatile starting material in the synthesis of various chemicals, including dyes and pharmaceuticals. multichemindia.com

There are two primary industrial methods for the preparation of 2-chlorobenzoyl chloride:

From 2-Chlorobenzoic Acid: The most common laboratory and industrial method involves the reaction of 2-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.govchemicalbook.comorgsyn.org Refluxing 2-chlorobenzoic acid with an excess of thionyl chloride, often in an inert solvent like toluene (B28343) or chloroform (B151607), effectively converts the carboxylic acid to the acid chloride. nih.govchemicalbook.com The excess thionyl chloride and solvent are then removed by distillation.

From 2-Chlorobenzaldehyde: An alternative route involves the direct chlorination of 2-chlorobenzaldehyde. orgsyn.orggoogle.com This reaction can be catalyzed by phosphorus pentachloride at elevated temperatures (140–170 °C), providing high yields and purity of the desired acid chloride. google.com

2-Nitrophenol is prepared by the electrophilic nitration of phenol. This reaction must be conducted under carefully controlled conditions because the hydroxyl group is a strong activating group, making the phenol ring highly susceptible to substitution and oxidation, which can lead to the formation of tarry byproducts. sciencemadness.org

The nitration is typically performed using a dilute solution of nitric acid or a mixture of sodium or potassium nitrate (B79036) with sulfuric acid at a low temperature (below 20°C) to control the reaction's exothermicity and selectivity. prepchem.comoc-praktikum.dersc.orgpaspk.org The reaction yields a mixture of ortho- and para-nitrophenol isomers.

Phenol + Nitrating Agent → 2-Nitrophenol + 4-Nitrophenol (B140041)

The separation of the 2-nitrophenol from the 4-nitrophenol isomer is readily accomplished by steam distillation. oc-praktikum.dersc.org 2-Nitrophenol exhibits intramolecular hydrogen bonding between the hydroxyl and nitro groups, which reduces its intermolecular hydrogen bonding and makes it more volatile. In contrast, 4-nitrophenol has strong intermolecular hydrogen bonding, resulting in a higher boiling point and lower volatility in steam. rsc.org

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield of this compound requires careful optimization of several reaction parameters, from precursor synthesis to the final esterification step.

For the synthesis of 2-nitrophenol, key parameters include temperature and the concentration of the nitrating agent. Lower temperatures and controlled addition of the nitrating agent are crucial to prevent over-nitration and the formation of undesirable byproducts. sciencemadness.orgoc-praktikum.de Research has shown that both temperature and nitric acid concentration significantly affect the yield and isomer selectivity. paspk.org

Table 2: Effect of Temperature and Nitric Acid Concentration on Nitrophenol Yield Data adapted from studies on the economical synthesis of nitrophenols. paspk.org

| Temperature | HNO₃ Concentration | Total Yield of Nitrophenols |

|---|

In the final esterification step, optimization involves selecting the appropriate solvent, base/catalyst, and temperature. As demonstrated, moving to a solvent-free system can dramatically increase yields. niscpr.res.in Reaction times can vary from one hour to several, and the temperature may range from room temperature to reflux, depending on the specific substrates and catalysts used. nih.govrsc.org A systematic approach to varying these parameters is essential for achieving the highest possible yield and purity of this compound.

Solvent Effects and Reaction Media Influence

The solvent medium plays a crucial role in the synthesis of this compound, influencing reactant solubility, reaction rates, and even the reaction pathway. The selection of an appropriate solvent is critical for achieving high yields and purity.

In similar esterification reactions, a range of solvents have been employed. For instance, in the synthesis of a related compound, 4-formyl-2-nitrophenyl 2-chlorobenzoate, the reaction of 2-chlorobenzoyl chloride with the corresponding phenol was carried out using acetonitrile as the solvent in the presence of pyridine. nih.gov The final product was then crystallized from chloroform . nih.gov This suggests that both polar aprotic solvents like acetonitrile and less polar solvents like chloroform can be suitable for different stages of the synthesis and purification process.

The solubility of reactants is a key consideration. Aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used in related syntheses of aromatic compounds due to their ability to dissolve a wide range of organic molecules and inorganic salts that may be used as catalysts or bases. google.com The use of such solvents can facilitate a homogeneous reaction environment, thereby increasing the reaction rate.

In some cases, the reaction can be performed in the absence of a traditional solvent, using one of the reactants in excess to act as the reaction medium, or in a melt phase at elevated temperatures. google.com However, for the synthesis of this compound, the use of a solvent is generally preferred to allow for better temperature control and to prevent side reactions.

The influence of the solvent can also be observed in the context of green chemistry. Ionic liquids, such as 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl), have been investigated as recyclable reaction media for the synthesis of cellulose (B213188) benzoates from benzoyl chlorides. researchgate.net This approach offers a more environmentally friendly alternative to volatile organic solvents.

| Solvent/Reaction Medium | Role/Observation | Related Synthesis Context |

| Acetonitrile | Reaction solvent for esterification. nih.gov | Synthesis of 4-formyl-2-nitrophenyl 2-chlorobenzoate. nih.gov |

| Chloroform | Crystallization solvent for purification. nih.gov | Synthesis of 4-formyl-2-nitrophenyl 2-chlorobenzoate. nih.gov |

| Dimethylformamide (DMF) | Potential reaction solvent due to high dissolving power. google.com | General synthesis of related aromatic compounds. google.com |

| Dimethyl Sulfoxide (DMSO) | Potential reaction solvent due to high dissolving power. google.com | General synthesis of related aromatic compounds. google.com |

| Ionic Liquids (e.g., AmimCl) | Green, recyclable reaction medium. researchgate.net | Homogeneous acylation of cellulose with benzoyl chlorides. researchgate.net |

Temperature, Pressure, and Stoichiometric Control

The precise control of temperature, pressure, and stoichiometry is fundamental to maximizing the yield and purity of this compound while minimizing the formation of byproducts.

Temperature: The reaction temperature significantly affects the rate of esterification. In a typical synthesis of a related formyl-substituted nitrophenyl benzoate, the initial step of forming the acid chloride from 2-chlorobenzoic acid is conducted under reflux in chloroform with thionyl chloride. nih.gov The subsequent esterification reaction with the phenolic component is then carried out with stirring at room temperature for about an hour. nih.gov For other related syntheses, temperatures can range from ambient to elevated. For instance, the synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol (B145695) amine involves reaction temperatures between 60°C and 100°C. google.com In some cases, particularly for less reactive substrates or when avoiding the use of a catalyst, temperatures as high as 140°C to 220°C may be employed. google.com However, for the synthesis of this compound, excessively high temperatures could lead to decomposition or side reactions involving the nitro group. Careful temperature control is also crucial during o-lithiation/carboxylation approaches to produce precursors like 2-chloro-6-bromobenzoic acid, where an exothermic decomposition pathway can be initiated at temperatures as low as -70°C. researchgate.net

Pressure: Most laboratory-scale syntheses of aromatic esters are conducted at atmospheric pressure. However, when using low-boiling solvents, it may be necessary to carry out the reaction under elevated pressure to achieve the desired reaction temperature. google.com In some patented processes for related compounds, reactions are performed in a confined system under a pressure of 0.1 to 1.0 MPa. google.com This can help to increase the reaction rate and improve the yield.

Stoichiometric Control: The molar ratio of the reactants is a critical parameter. In the synthesis of 4-formyl-2-nitrophenyl 2-chlorobenzoate, an equimolar solution of the reactants is used. nih.gov In other related syntheses, it is common to use a slight excess of one of the reactants to drive the reaction to completion. For example, in the synthesis of esters via a visible-light-induced radical reaction, the aldehyde component is used in a 2.5-fold excess relative to the phenol. acs.org When a base is used to neutralize the HCl formed during the reaction of an acid chloride with a phenol, it is typically added in at least a stoichiometric amount.

| Parameter | Condition/Range | Rationale/Context |

| Temperature | Room Temperature to Reflux nih.gov | Depends on the reactivity of the acylating agent and the phenol. |

| 60°C - 145°C google.com | Used in related syntheses to drive the reaction. | |

| -70°C researchgate.net | Critical for controlling exothermic reactions in precursor synthesis. | |

| Pressure | Atmospheric Pressure | Standard for most laboratory syntheses. |

| 0.1 - 1.0 MPa google.com | Can be used to increase reaction rates and contain volatile solvents. google.comgoogle.com | |

| Stoichiometry | Equimolar nih.gov | A common starting point for optimization. |

| Excess of one reactant acs.org | Can be used to drive the reaction to completion. |

Novel Synthetic Routes and Green Chemistry Considerations

Research into novel synthetic methodologies for esters like this compound is driven by the need for more efficient, selective, and environmentally friendly processes.

Novel Synthetic Routes: One innovative approach is the use of visible-light-induced synthesis. A study has demonstrated the synthesis of various esters, including 2-nitrophenyl benzoate, through a self-propagating radical reaction. acs.org This method involves reacting a phenol with an aldehyde in the presence of a radical initiator (BrCCl3) and a base (KOH) under visible light irradiation at room temperature. acs.org This approach avoids the need for high temperatures and potentially harsh coupling reagents.

Another area of development is the use of novel catalytic systems. For the synthesis of related compounds, catalysts such as copper iodide have been employed in the presence of a base like potassium carbonate in solvents like DMF or xylene. google.com

Green Chemistry Considerations: A key aspect of green chemistry is the reduction of waste and the use of less hazardous substances. The use of ionic liquids as recyclable reaction media, as demonstrated in the synthesis of cellulose benzoates, is a promising green alternative to volatile organic solvents. researchgate.net These reactions can often proceed under mild conditions and without the need for a catalyst. researchgate.net

Another green chemistry principle is the development of catalytic processes to replace stoichiometric reagents. While not directly reported for this compound, the broader field of ester synthesis is moving towards catalytic methods that minimize waste.

The use of enzymatic catalysis also represents a green approach. Carboxylic ester hydrolases have been studied for their ability to hydrolyze esters in the presence of organic co-solvents like DMSO. asm.org While this is the reverse reaction, enzymes can also be used for synthesis under specific conditions, offering high selectivity and mild reaction conditions.

| Approach | Description | Potential Benefits |

| Visible-Light-Induced Synthesis | Radical-based reaction between a phenol and an aldehyde at room temperature. acs.org | Mild reaction conditions, avoids high temperatures. |

| Novel Catalytic Systems | Use of catalysts like copper iodide to facilitate the reaction. google.com | Can increase reaction rates and allow for milder conditions. |

| Ionic Liquids | Use of non-volatile, recyclable ionic liquids as the reaction medium. researchgate.net | Reduced use of volatile organic compounds, potential for catalyst-free reactions. researchgate.net |

| Enzymatic Catalysis | Use of enzymes like hydrolases for ester synthesis/hydrolysis. asm.org | High selectivity, mild conditions, environmentally friendly. |

Mechanistic Investigations of Chemical Transformations Involving 2 Nitrophenyl 2 Chlorobenzoate

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for esters. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, typically proceeding through a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group (in this case, the 2-nitrophenoxide anion). The kinetics and mechanism of these reactions are highly sensitive to the nature of the nucleophile, the substituents on both the acyl and phenoxy moieties, and the solvent.

The kinetics of aminolysis and alcoholysis for aromatic esters are commonly investigated spectrophotometrically under pseudo-first-order conditions, where the concentration of the nucleophile (amine or alcohol) is in large excess compared to the ester substrate. This allows for the determination of pseudo-first-order rate constants (k_obs), from which second-order rate constants (k_N) are derived by plotting k_obs against the nucleophile concentration.

Kinetic studies on the aminolysis of isomers, such as 2-chloro-4-nitrophenyl benzoates and 4-chloro-2-nitrophenyl benzoates, have been conducted in solvent mixtures like 80 mol % H₂O / 20 mol % DMSO. koreascience.krkoreascience.kr For instance, the reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with primary amines were followed by monitoring the release of the 2-chloro-4-nitrophenoxide ion. koreascience.krkoreascience.kr Similarly, the aminolysis of 4-chloro-2-nitrophenyl benzoate (B1203000) with various cyclic secondary amines has been systematically studied. koreascience.kr These investigations reveal that the second-order rate constants are significantly influenced by the basicity of the amine and the electronic properties of substituents on the benzoyl group. While direct kinetic data for the alcoholysis of 2-nitrophenyl 2-chlorobenzoate (B514982) is scarce, it is expected to be much slower than aminolysis due to the lower nucleophilicity of alcohols compared to amines.

Linear free-energy relationships (LFERs) are powerful tools for elucidating reaction mechanisms. The Brønsted and Hammett equations are frequently applied to the aminolysis of nitrophenyl benzoates.

The Brønsted-type plot (log k_N vs. pK_a of the nucleophile) provides insight into the degree of bond formation in the transition state. For the aminolysis of 4-chloro-2-nitrophenyl benzoate with a series of cyclic secondary amines, a downwardly curved Brønsted plot was observed. koreascience.kr This curvature is indicative of a change in the rate-determining step (RDS) of a stepwise mechanism. In contrast, studies on other systems, like 2-nitrophenyl acetate (B1210297) with poly(ethylenimine), have shown linear Brønsted plots with slopes (β_nuc) approaching 1.0 for less reactive esters. nih.govacs.org

The Hammett equation (log(k_X/k_H) = ρσ) relates the reaction rate to the electronic effect of substituents (X) on the benzoyl ring. The Hammett plot for the reaction of 4-chloro-2-nitrophenyl X-substituted-benzoates with piperidine (B6355638) was found to be nonlinear, consisting of two intersecting straight lines. koreascience.kr Such nonlinearity can suggest a change in the RDS. However, in this case and in studies of the isomer 2-chloro-4-nitrophenyl X-substituted-benzoates, the application of the Yukawa-Tsuno equation (log(k_X/k_H) = ρ(σ + r(σ⁺ - σ))) yielded excellent linear correlations. koreascience.krkoreascience.krkoreascience.kr This indicates that the nonlinear Hammett plots are not due to a change in mechanism but are a result of ground-state stabilization through resonance between an electron-donating substituent and the carbonyl group of the substrate. koreascience.krkoreascience.kr

The following table presents kinetic parameters obtained for the aminolysis of related nitrophenyl ester systems.

| Substrate Series | Nucleophile | Kinetic Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|---|

| 2-chloro-4-nitrophenyl X-benzoates | Hydrazine (B178648) | ρ_X (Yukawa-Tsuno) | 1.35 | Significant charge development at the carbonyl carbon in the transition state. | koreascience.krkoreascience.kr |

| 2-chloro-4-nitrophenyl X-benzoates | Glycylglycine | ρ_X (Yukawa-Tsuno) | 1.22 | Similar mechanism to hydrazine reaction. | koreascience.krkoreascience.kr |

| 4-chloro-2-nitrophenyl X-benzoates | Piperidine | ρ_X (Yukawa-Tsuno) | 1.25 | High sensitivity to substituent electronic effects. | koreascience.kr |

| 4-chloro-2-nitrophenyl benzoate | Cyclic Secondary Amines | β_1 (low pK_a) | 0.24 | RDS is breakdown of the tetrahedral intermediate (k_2). | koreascience.kr |

| 4-chloro-2-nitrophenyl benzoate | Cyclic Secondary Amines | β_2 (high pK_a) | 0.85 | RDS is formation of the tetrahedral intermediate (k_1). | koreascience.kr |

A central question in nucleophilic acyl substitution is whether the reaction proceeds via a concerted (A_N D_N) mechanism or a stepwise pathway involving a distinct tetrahedral intermediate (T±). Kinetic data provides crucial evidence for this distinction.

A stepwise mechanism is strongly supported by a downwardly curved Brønsted plot, as observed in the aminolysis of 2-chloro-4-nitrophenyl benzoate and 4-chloro-2-nitrophenyl benzoate. koreascience.krkoreascience.kr This curvature signifies a change in the rate-determining step. For weakly basic amines, the breakdown of the tetrahedral intermediate to products (the k₂ step) is rate-limiting. For highly basic amines, the formation of the intermediate (the k₁ step) becomes rate-limiting. nih.govacs.org The existence of a tetrahedral intermediate is the cornerstone of the stepwise mechanism. datapdf.com

Even a linear Brønsted plot does not exclude a stepwise mechanism. If one step remains rate-determining throughout the entire series of nucleophiles, a straight line will be observed. mdpi.com

A concerted mechanism , where bond formation and bond breaking occur simultaneously in a single transition state, is generally favored for reactions with very good leaving groups and less basic nucleophiles. Evidence for a concerted pathway often comes from a combination of LFERs and isotope effect studies. For 2-nitrophenyl 2-chlorobenzoate, the 2-nitrophenoxide leaving group is moderately basic, making a stepwise mechanism highly probable, especially with strong nucleophiles like secondary amines.

Photochemical Reactivity and Energy Transfer Processes

The 2-nitrophenyl group is a classic photochemically active chromophore. Its presence suggests that this compound will be sensitive to UV light, undergoing transformations initiated by the absorption of a photon. The excited state dynamics of nitroaromatics are typically characterized by highly efficient and rapid non-radiative decay pathways. rsc.orgacs.org

The 2-nitrophenyl group is widely used as a photolabile protecting group ("caged" compound) for various functionalities, including alcohols, amines, and carboxylic acids. The general mechanism for photocleavage of 2-nitrobenzyl derivatives involves the absorption of UV light (typically ~350 nm) to generate an excited state. This is followed by an intramolecular hydrogen atom abstraction by one of the oxygen atoms of the excited nitro group from the benzylic position. This forms a transient species known as an aci-nitro intermediate, which subsequently rearranges in an irreversible step to release the leaving group and form a 2-nitrosobenzaldehyde or related carbonyl product.

For 2-nitrophenyl esters, this photocleavage would result in the release of 2-chlorobenzoic acid. The efficiency of this process is measured by the photolysis quantum yield (Q_p), which is the fraction of absorbed photons that result in a photochemical reaction. For the related compound 1-(2-nitrophenyl)ethyl phosphate, a well-studied "caged" phosphate, the quantum yield was determined to be 0.53. nih.gov The quantum yields are known to be sensitive to substitution on the aromatic ring and at the benzylic position. uminho.pt

The photolysis of esters can also initiate radical chain reactions, particularly in the presence of suitable hydrogen donors like alcohols. researchgate.net While direct photolysis of the 2-nitrophenyl group typically proceeds via the intramolecular aci-nitro pathway, intermolecular radical processes cannot be entirely excluded under certain conditions.

The excited state dynamics of nitroaromatic compounds are complex and exceptionally fast. Upon photoexcitation to the first singlet excited state (S₁), these molecules often undergo ultrafast intersystem crossing (ISC) to the triplet manifold (T_n). acs.orgacs.org This process is highly efficient due to the π-π* nature of the S₁ state and the existence of nearby n-π* triplet states, which facilitates spin-orbit coupling. rsc.org This rapid population of the triplet state is a key reason why many nitroaromatics are weakly fluorescent or non-fluorescent. These excited states can be deactivated through various non-radiative channels, including internal conversion back to the ground state, or they can initiate chemical reactions. In some cases, aborted photochemical reactions from the excited state can serve as an efficient deactivation pathway, returning the molecule to its ground state. rsc.org

Hydrolytic Pathways under Acidic and Basic Conditions

The hydrolysis of the ester bond in this compound is a critical transformation that yields 2-nitrophenol (B165410) and 2-chlorobenzoic acid. This reaction can proceed under both acidic and basic conditions, each following a distinct mechanistic pathway. The presence of electron-withdrawing nitro and chloro groups significantly influences the reactivity of the ester.

In contrast, basic hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. semanticscholar.org This is generally a faster process for esters like this compound due to the electron-withdrawing nature of the substituents, which enhances the carbonyl carbon's electrophilicity. The reaction proceeds through a tetrahedral intermediate, which then collapses to form 2-chlorobenzoic acid and the 2-nitrophenoxide ion. acs.orgresearchgate.net The formation of the resonance-stabilized 2-nitrophenoxide makes the second step effectively irreversible.

The rate of hydrolysis of this compound is highly dependent on the pH of the medium. A typical pH-rate profile for ester hydrolysis exhibits three distinct regions: a region of acid catalysis at low pH, a pH-independent region (or a region of water catalysis) around neutral pH, and a region of base catalysis at high pH. sinica.edu.tw For this compound, the rate of hydrolysis is expected to be slowest in the neutral pH range and to increase significantly in both strongly acidic and, particularly, strongly basic conditions.

kobs = kw (B13871080) + kH+[H+] + kOH-[OH-]

Table 1: Expected Relative Hydrolysis Rates of this compound at Different pH Conditions

| pH Condition | Dominant Catalysis | Expected Relative Rate |

| 2 | Acid-Catalyzed | Moderate |

| 7 | Uncatalyzed (Water) | Low |

| 12 | Base-Catalyzed | High |

This table illustrates the expected trend in hydrolysis rate based on general principles of ester hydrolysis. Actual rates would require experimental determination.

The hydrolytic stability of this compound is intrinsically linked to its molecular structure, specifically the electronic effects of the nitro and chloro substituents on both the phenyl and benzoate rings.

Electron-Withdrawing Effects : Both the 2-nitro group on the phenoxy moiety and the 2-chloro group on the benzoyl moiety are electron-withdrawing. The nitro group, in particular, significantly stabilizes the resulting 2-nitrophenoxide leaving group through resonance and inductive effects, making the ester more susceptible to nucleophilic attack. semanticscholar.org Similarly, the chloro group on the benzoyl portion increases the electrophilicity of the carbonyl carbon, further promoting hydrolysis. researchgate.net

Positional Effects (Ortho-Substitution) : The ortho-position of the chloro group on the benzoate ring can introduce steric hindrance, which might slightly decrease the rate of nucleophilic attack at the carbonyl carbon compared to a para-substituted analogue. However, the electronic-withdrawing inductive effect of the ortho-chloro group is strong and generally enhances reactivity. The ortho-nitro group on the phenyl ring is highly effective at stabilizing the negative charge on the leaving phenoxide ion.

The combined electronic effects of these substituents render this compound significantly less stable to hydrolysis, especially under basic conditions, compared to unsubstituted phenyl benzoate. The Hammett equation can be used to quantify the effect of such substituents on the reaction rate, with electron-withdrawing groups having positive σ values that correlate with increased hydrolysis rates. semanticscholar.orgresearchgate.net

Redox Transformations of Nitro and Chloro Functionalities

In addition to hydrolysis of the ester linkage, the nitro and chloro groups of this compound can undergo redox transformations, which are significant in both synthetic chemistry and environmental degradation pathways.

The nitro group is readily reducible under various conditions. Common transformations include:

Reduction to an Amine : The most common transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved using various reagents, such as iron powder in the presence of an acid (like ammonium (B1175870) chloride), or through catalytic hydrogenation. rsc.orgnih.gov This transformation is fundamental in organic synthesis, for example, in the preparation of precursors for pharmaceuticals.

Partial Reduction : Under controlled conditions, the nitro group can be partially reduced to a nitroso (-NO) or hydroxylamine (B1172632) (-NHOH) derivative. These intermediates are often highly reactive. annualreviews.org

The chloro functionality on the aromatic ring is generally more stable than the nitro group but can also be transformed under specific redox conditions.

Reductive Dechlorination : The chlorine atom can be removed from the aromatic ring through reductive processes. This is a key step in the environmental biodegradation of chlorinated aromatic compounds, often mediated by microbial enzymes under anaerobic conditions. annualreviews.org

Oxidative Dechlorination : In advanced oxidation processes, such as those involving sulfate (B86663) or hydroxyl radicals, the chloro group can be removed and replaced by a hydroxyl group. nih.gov During such processes, re-chlorination of intermediates can also occur. nih.gov

Microbial degradation pathways have been shown to involve both denitration and dehalogenation of similar compounds. annualreviews.org For instance, some microorganisms can utilize nitroaromatic compounds as a source of nitrogen or carbon for growth, initiating metabolism by either reducing the nitro group or by oxidatively removing it. annualreviews.org

Table 2: Potential Products from Redox Transformations of this compound

| Functional Group | Transformation Type | Potential Product(s) |

| Nitro (-NO₂) | Reduction | 2-Aminophenyl 2-chlorobenzoate |

| Chloro (-Cl) | Reductive Dechlorination | 2-Nitrophenyl benzoate |

| Both | Reduction | 2-Aminophenyl benzoate |

Advanced Structural Elucidation and Spectroscopic Characterization in Research Contexts

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystal data for 2-nitrophenyl 2-chlorobenzoate (B514982) is not available in the reviewed literature, analysis of its isomers provides a strong basis for predicting its solid-state conformation and packing.

Molecular Conformation and Dihedral Angle Determination

The molecular conformation of 2-nitrophenyl 2-chlorobenzoate is largely defined by the rotational freedom around the ester linkage and the relative orientations of the two phenyl rings. Based on studies of related compounds, the molecule is expected to be relatively planar. researchgate.net

A key parameter is the dihedral angle between the 2-nitrophenyl ring and the 2-chlorobenzoyl group. In the related compound, 4-formyl-2-nitrophenyl 2-chlorobenzoate, the dihedral angle between the two benzene (B151609) rings is reported to be 19.55 (9)°. nih.gov For 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, this angle is much smaller at 3.56 (11)°. researchgate.net The position of the nitro group is expected to significantly influence this angle due to steric and electronic effects. The ortho positioning of the bulky nitro group in this compound would likely lead to a larger dihedral angle compared to its para-substituted counterparts to minimize steric hindrance.

Table 1: Predicted Crystallographic Data for this compound (Inferred from Isomeric Data)

| Parameter | Predicted Value/System | Source of Inference |

| Crystal System | Monoclinic or Orthorhombic | researchgate.netnih.gov |

| Space Group | P2₁/c or Pna2₁ | researchgate.netnih.gov |

| a (Å) | ~12-16 | researchgate.netnih.gov |

| b (Å) | ~7-12 | researchgate.netnih.gov |

| c (Å) | ~9-11 | researchgate.netnih.gov |

| β (°) | ~100 (if monoclinic) | researchgate.net |

| Z | 4 | nih.gov |

Note: This data is predictive and based on the crystallographic information of structurally similar compounds.

Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, weak intermolecular C-H···O hydrogen bonds are anticipated to be the primary interactions driving the crystal packing. researchgate.netnih.gov These interactions would likely link adjacent molecules into chains or layers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Mechanistic Insights

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear as a complex series of multiplets in the region of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro and chloro substituents and the ester linkage. For instance, in related p-nitrophenyl benzoate (B1203000) derivatives, the protons on the nitrophenyl ring typically appear at lower field (δ 8.3-7.4 ppm) due to the strong deshielding effect of the nitro group. rsc.org A similar effect would be anticipated for the ortho-substituted isomer.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, 13 distinct signals would be expected, one for each carbon atom, unless accidental overlap occurs. The carbonyl carbon of the ester group would likely appear in the range of δ 160-170 ppm. The carbons attached to the nitro and chloro groups would also show characteristic chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m |

Note: These are predicted values based on general principles and data from related compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester group would be prominent, typically appearing in the region of 1730-1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would give rise to two strong bands, usually found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to be in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. Aromatic ring vibrations would also be prominent in the Raman spectrum.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | 1730 - 1750 | Strong |

| NO₂ (asymmetric stretch) | ~1530 | Strong |

| NO₂ (symmetric stretch) | ~1350 | Strong |

| C-O (ester) | 1200 - 1300 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium-Strong |

| C-Cl | < 800 | Medium |

Note: These are predicted values based on typical functional group absorption regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) is expected to show absorption bands corresponding to π-π* and n-π* transitions. The presence of the nitro and chloro-substituted phenyl rings, which are chromophores, will result in characteristic absorption maxima. For comparison, a study on the reduction of 2-nitrophenol (B165410) showed a UV absorption peak at 324 nm in methanol. The introduction of the 2-chlorobenzoyl group would likely cause a shift in the absorption maxima. This technique is particularly useful for monitoring the progress of reactions involving this compound, as changes in the conjugation system would lead to observable shifts in the UV-Vis spectrum. rsc.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₃H₈ClNO₄), the expected exact mass is 277.0142 g/mol . nih.gov

The mass spectrum would also reveal characteristic fragmentation patterns upon ionization. Expected fragmentation pathways would include cleavage of the ester bond, leading to the formation of ions corresponding to the 2-nitrophenoxy radical and the 2-chlorobenzoyl cation. Further fragmentation of these ions would provide additional structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in identifying fragments containing the chlorine atom.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-nitrophenyl 2-chlorobenzoate (B514982), DFT calculations would provide fundamental insights into its stability, electronic properties, and reactivity.

A critical first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 2-nitrophenyl 2-chlorobenzoate, which has multiple rotatable bonds, a thorough conformational analysis is necessary to identify the global minimum energy conformer and other low-energy isomers.

For a closely related compound, 4-Formyl-2-nitrophenyl 2-chlorobenzoate , X-ray crystallography has revealed key structural parameters. In its crystalline state, the dihedral angle between the two benzene (B151609) rings is 19.55 (9)°. The central ester group's mean plane is twisted away from the nitro- and chloro-substituted rings by 53.28 (13)° and 36.93 (16)°, respectively. Furthermore, the nitro group is twisted by 19.24 (19)° relative to the benzene ring to which it is attached nih.gov. A computational geometry optimization of this compound would likely yield similar, though not identical, dihedral angles, providing a theoretical model of its preferred conformation in the gas phase or in solution.

Table 1: Selected Experimental Dihedral Angles for 4-Formyl-2-nitrophenyl 2-chlorobenzoate nih.gov

| Description | Dihedral Angle (°) |

| Between benzene rings | 19.55 (9) |

| Ester group mean plane and nitro-substituted ring | 53.28 (13) |

| Ester group mean plane and chloro-substituted ring | 36.93 (16) |

| Nitro group and attached benzene ring | 19.24 (19) |

This data is for a structurally related compound and is presented for illustrative purposes.

DFT calculations are also invaluable for studying chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the high-energy structures that connect reactants and products. Characterizing these transition states allows for the calculation of activation energies, providing a quantitative prediction of reaction rates. For this compound, this could be applied to study its hydrolysis, aminolysis, or other nucleophilic substitution reactions, which are common for esters. No such studies have been published for this specific molecule.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility of this compound and the influence of its environment, such as the effect of different solvents on its structure and stability. Such simulations are computationally intensive and have not been reported for this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. This is often achieved by correlating experimentally determined reaction rates with computationally derived molecular descriptors (e.g., electronic parameters, steric parameters).

For example, kinetic studies on the nucleophilic substitution reactions of a series of 4-chloro-2-nitrophenyl X-substituted-benzoates have been conducted to understand the effect of different substituents on the reaction mechanism koreascience.kr. A QSRR analysis for a series including this compound could involve correlating its reaction rates with descriptors calculated using DFT, such as the partial charge on the carbonyl carbon or the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This would allow for the prediction of reactivity for other, similar compounds. To date, no specific QSRR analysis for this compound has been published.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model. For instance, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum.

For the related 4-Formyl-2-nitrophenyl 2-chlorobenzoate , experimental IR data is available, showing characteristic peaks for the aromatic C-H stretch (3081.33 cm⁻¹), ester C=O stretch (1758.36 cm⁻¹), and nitro group vibrations (1533.94 cm⁻¹ and 1347.37 cm⁻¹) nih.gov. A computational study on this compound would involve calculating its theoretical IR spectrum and comparing it to experimentally obtained data to confirm the accuracy of the optimized geometry and electronic structure. This type of comparative study has not yet been performed for this compound.

Applications in Advanced Organic Synthesis and Chemical Transformations

Utility as a Synthetic Intermediate for Architecturally Complex Molecules

Nitroaromatic compounds are a significant class of industrial chemicals widely utilized as intermediates in the synthesis of a diverse array of products, including pharmaceuticals, pigments, and pesticides. nih.govresearchgate.net Aromatic esters, a classification that includes 2-nitrophenyl 2-chlorobenzoate (B514982), can serve as foundational materials for the synthesis of molecules with notable biological activity, such as pain-relieving and anti-inflammatory drugs. nih.govresearchgate.net

The synthesis of derivatives of 2-nitrophenyl 2-chlorobenzoate, such as 4-formyl-2-nitrophenyl 2-chlorobenzoate, highlights its role as a versatile intermediate. nih.gov The preparation of this derivative involves a two-step process commencing with the reaction of 2-chlorobenzoic acid with thionyl chloride to yield 2-chlorobenzoyl chloride. nih.gov This acid chloride is then reacted with the corresponding nitrophenol to form the final ester. nih.gov A similar synthetic strategy is employed for the synthesis of related compounds like 4-nitrophenyl 2-chlorobenzoate. nih.govresearchgate.net The presence of the nitro group and the chloro-substituted phenyl ring provides multiple reaction sites for further functionalization, enabling the construction of more complex molecular architectures.

| Starting Material 1 | Starting Material 2 | Key Reagent | Product | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoic Acid | 4-Formyl-2-nitrophenol | Thionyl Chloride | 4-Formyl-2-nitrophenyl 2-chlorobenzoate | nih.gov |

| 2-Chlorobenzoyl Chloride | 4-Nitrophenol (B140041) | Triethylamine (B128534) | 4-Nitrophenyl 2-chlorobenzoate | nih.govresearchgate.net |

Role as a Leaving Group in Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For such a reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. libretexts.orgchemistrysteps.com The nitro group (NO2) is a powerful electron-withdrawing group that can activate a benzene (B151609) ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgcsbsju.edu This activation is crucial for the stabilization of the anionic intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgchemistrysteps.com

In the context of this compound, the 2-nitro group activates the phenyl ring, making it susceptible to nucleophilic attack. While halides are the most common leaving groups in SNAr reactions, other groups can also be displaced. libretexts.orgcsbsju.edu The efficiency of the leaving group in SNAr reactions follows a trend where more electronegative atoms are better leaving groups, which is the opposite of what is observed in SN1 and SN2 reactions. wikipedia.orgchemistrysteps.com The general reactivity order for halogens is F > Cl ≈ Br > I. wikipedia.orgchemistrysteps.com Although less common, ester moieties can also function as leaving groups under specific conditions. In principle, a potent nucleophile could attack the carbon atom of the 2-nitrophenyl ring attached to the ester group, leading to the displacement of the 2-chlorobenzoate anion. The feasibility of this reaction would depend on the nucleophile's strength and the reaction conditions.

| Feature | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Activating Group | A strong electron-withdrawing group (e.g., -NO2) is required to decrease the electron density of the aromatic ring. | The 2-nitro group activates the phenyl ring for nucleophilic attack. | wikipedia.orglibretexts.orgcsbsju.edu |

| Leaving Group | Typically a halide, but other groups can be displaced. | The 2-chlorobenzoate group could potentially act as a leaving group. | libretexts.orgcsbsju.edu |

| Intermediate | A resonance-stabilized anionic intermediate called a Meisenheimer complex is formed. | The nitro group at the ortho position would stabilize the negative charge in the Meisenheimer complex. | wikipedia.orgchemistrysteps.com |

| Position of Activating Group | Must be ortho or para to the leaving group for effective stabilization of the intermediate. | The 2-nitro group is ortho to the potential 2-chlorobenzoate leaving group. | libretexts.orgchemistrysteps.comcsbsju.edu |

Implementation as a Photoremovable Protecting Group

Photoremovable protecting groups (PPGs), also known as photocages, are chemical moieties that can be cleaved from a molecule upon irradiation with light. wikipedia.orgmdpi.com This property allows for the spatial and temporal control of the release of a protected functional group. nih.gov The 2-nitrobenzyl group is one of the most widely used PPGs. wikipedia.orgnih.gov

The mechanism of cleavage for 2-nitrobenzyl-based PPGs typically follows a Norrish Type II reaction pathway. wikipedia.org Upon photoexcitation, an intramolecular hydrogen abstraction occurs from the benzylic position by one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then rearranges to release the protected substrate and form a 2-nitrosobenzaldehyde byproduct. nih.gov The efficiency of this process can be enhanced by modifications to the aromatic ring, such as the introduction of a second nitro group, which can increase the quantum yield of the reaction. wikipedia.org

Given its structure, the 2-nitrophenyl moiety of this compound possesses the core chromophore of a 2-nitrobenzyl-type PPG. In a hypothetical application, the 2-nitrophenyl group could serve as a PPG for the 2-chlorobenzoic acid. Irradiation with an appropriate wavelength of light could trigger the cleavage of the ester linkage, releasing the 2-chlorobenzoic acid. This would offer a method for the controlled release of this carboxylic acid in a specific location and at a desired time.

Precursor for the Synthesis of Novel Reagents and Functional Materials

The chemical structure of this compound provides a platform for the synthesis of novel reagents and functional materials. The nitro group can be readily reduced to an amino group, which can then undergo a wide range of chemical transformations, such as diazotization followed by substitution, or acylation to form amides. These transformations open avenues for the creation of new molecules with tailored properties.

For instance, the reduction of the nitro group would yield 2-aminophenyl 2-chlorobenzoate. The resulting amino group could be diazotized and converted into a variety of other functional groups, or it could serve as a handle for polymerization to create novel functional polymers. Furthermore, the presence of the chloro-substituent on the benzoate ring offers another site for modification, potentially through cross-coupling reactions, to introduce further complexity and functionality. The development of photoresists has utilized nitrobenzyl-based PPGs, where the photolytic cleavage leads to a change in solubility, demonstrating the potential for these types of molecules in materials science. wikipedia.org

Comparative Analysis with Structural Analogues and Derivatives

Investigation of Positional Isomerism Effects on Reactivity and Spectroscopic Properties

Positional isomerism, where substituents occupy different positions on the same molecular framework, can lead to significant differences in physical and chemical properties. In the case of nitrophenyl chlorobenzoates, moving the chloro or nitro group from the ortho to meta or para position alters steric and electronic environments, which in turn affects molecular conformation, crystal packing, and reactivity.

A key structural feature influenced by positional isomerism is the dihedral angle between the two aromatic rings. For instance, in the closely related compound 4-formyl-2-nitrophenyl 2-chlorobenzoate (B514982), the presence of the chlorine atom in the ortho position of the benzoate (B1203000) ring introduces significant steric hindrance. nih.gov This forces the two benzene (B151609) rings into a twisted conformation, with a measured dihedral angle of 19.55°. nih.gov This twisting is a direct consequence of the steric repulsion between the ortho-chloro substituent and the ester linkage. In contrast, isomers with substituents at the para position, such as 4-nitrophenyl 4-chlorobenzoate (B1228818), tend to have more planar conformations, which can facilitate more efficient crystal packing.

This steric hindrance in ortho-substituted isomers has tangible effects on their properties. The ortho-chloro derivative often exhibits lower thermal stability, as indicated by lower melting points, compared to its para-chloro analog. This is attributed to reduced resonance stabilization and less effective intermolecular stacking in the crystal lattice due to the non-planar structure. These structural and stability differences arising from the substituent's position directly impact the molecule's reactivity in subsequent chemical transformations.

| Compound Feature | ortho-Substituted Isomer (e.g., 2-chlorobenzoate moiety) | para-Substituted Isomer (e.g., 4-chlorobenzoate moiety) | Reference |

|---|---|---|---|

| Dihedral Angle (Benzene Rings) | Increased angle due to steric hindrance (e.g., 19.55° for a related compound) | Generally more co-planar | nih.gov |

| Crystal Packing | Steric hindrance may prevent efficient planar stacking | Allows for more symmetric and stable crystal lattices | |

| Thermal Stability | Often lower due to reduced resonance and packing efficiency | Generally higher |

Impact of Electron-Withdrawing Groups on Acyl Transfer Processes

The presence of strong electron-withdrawing groups (EWGs) like the nitro (-NO₂) and chloro (-Cl) substituents is a defining feature of 2-nitrophenyl 2-chlorobenzoate. These groups profoundly influence its reactivity, particularly in acyl transfer reactions such as hydrolysis or aminolysis. The reaction mechanism for these processes is often a two-step (stepwise) pathway involving the formation of a tetrahedral intermediate. iitd.ac.in

EWGs affect the reaction rate in two primary ways:

On the Benzoyl Group : An EWG on the benzoyl ring (the acyl portion), such as the 2-chloro group, increases the electrophilicity of the carbonyl carbon. This makes the carbonyl center more susceptible to nucleophilic attack, thereby accelerating the formation of the tetrahedral intermediate (the first step of the reaction). nih.gov

On the Phenolic Group : An EWG on the phenoxy ring (the leaving group), such as the 2-nitro group, increases the stability of the corresponding phenoxide anion. This makes the phenoxide a better leaving group, which facilitates its departure from the tetrahedral intermediate (the second step of the reaction). nih.gov

| Substituent (X) in 4-Nitrophenyl X-benzoate | Hammett Constant (σ) | Second-Order Rate Constant (kN) for Reaction with OH- (M-1s-1) | Reference |

|---|---|---|---|

| 4-OCH3 | -0.27 | 5.37 | nih.gov |

| 4-CH3 | -0.17 | 8.11 | nih.gov |

| H | 0.00 | 13.4 | nih.gov |

| 4-Cl | 0.23 | 32.8 | nih.gov |

| 3-NO2 | 0.71 | 177 | nih.gov |

| 4-NO2 | 0.78 | 272 | nih.gov |

Chiral Resolution Studies of Related Ester Derivatives

While this compound is an achiral molecule, many related ester derivatives possess chirality, necessitating resolution into individual enantiomers for applications in areas like pharmacology and asymmetric synthesis. Two prominent methods for the resolution of chiral esters are enzymatic resolution and chiral chromatography.

Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes, such as lipases or esterases, which preferentially catalyze the hydrolysis of one enantiomer in a racemic mixture. psu.edu For example, the bacterial phosphotriesterase (PTE) has been used for the kinetic resolution of racemic phosphinate esters, where the wild-type enzyme preferentially hydrolyzes the (Sₚ)-enantiomers. tamu.edunih.govacs.org This leaves the unreacted (Rₚ)-enantiomer in high enantiomeric excess, which can then be isolated. tamu.edu This method is valued for its mild reaction conditions and high efficiency.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) modified with benzoate or phenylcarbamate derivatives, are widely used. researchgate.netmdpi.com For instance, cellulose benzoates and their derivatives have proven effective as CSPs for resolving a wide range of racemic compounds. researchgate.netspringernature.com Often, the chiral analyte is derivatized with an achiral reagent to enhance its interaction with the CSP and improve separation. Studies on chiral benzyl (B1604629) alcohols have shown that derivatizing them into benzoates, including 2-chlorobenzoates, allows for excellent enantioseparation on a dinitrobenzoylphenylglycine (DNBPG) stationary phase. scirp.org

Comparative Reactivity Studies with Other Substituted Aryl Benzoates

Expanding the comparison to include a wider range of substituted aryl benzoates further elucidates the role of electronic effects on reactivity. Kinetic studies involving nucleophilic substitution reactions have been performed on extensive series of Y-substituted phenyl X-substituted benzoates. nih.govpsu.edu

The general trend observed is that the reactivity is highly sensitive to the electronic nature of the substituents in both the benzoyl (non-leaving) group and the phenoxy (leaving) group.

Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, and -Cl, increase the reaction rate regardless of their position, as they either enhance the electrophilicity of the carbonyl carbon or stabilize the leaving group. psu.edu

Electron-Donating Groups (EDGs) , such as -CH₃ and -OCH₃, decrease the reaction rate. An EDG on the benzoyl ring reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. An EDG on the phenoxy ring destabilizes the resulting phenoxide anion, making it a poorer leaving group. psu.edu

Studies comparing the relative sensitivity have shown that the reaction rate is often more sensitive to substituents on the benzoyl ring (X) than on the phenoxy ring (Y). nih.gov For example, in the alkaline hydrolysis of aryl benzoates, the Hammett ρ value for benzoyl substituents (ρₓ) is typically larger than that for phenoxy substituents (ρᵧ). This is attributed to the closer proximity of the benzoyl substituent to the reaction center (the carbonyl carbon). nih.gov

| Substituent (Y) in Y-phenyl benzoate | pKa of Leaving Group (Y-C₆H₄OH) | Rate Constant (kN) for Reaction with OH- (M-1s-1) | Reference |

|---|---|---|---|

| 4-CH3O | 10.20 | 0.389 | psu.edu |

| 4-CH3 | 10.07 | 0.513 | psu.edu |

| H | 9.95 | 0.891 | psu.edu |

| 4-Cl | 9.38 | 3.02 | psu.edu |

| 4-COCH3 | 8.05 | 3.27 | psu.edu |

| 4-NO2 | 7.14 | 13.4 | psu.edu |

| 3,4-(NO2)2 | 5.42 | 98.9 | psu.edu |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

A significant frontier in modern organic chemistry is the development of methods for asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule. temple.edu This is of paramount importance in fields such as medicinal chemistry, where the biological activity of a drug can be dependent on its stereochemistry. Future research could focus on the development of catalytic asymmetric methods to produce chiral derivatives of 2-nitrophenyl 2-chlorobenzoate (B514982).

One potential strategy involves the use of bifunctional organocatalysts, such as thiourea-ammonium salts, which have proven effective in the asymmetric synthesis of 1,4-dihydropyridines. researchgate.net These catalysts operate through a dual activation mechanism, simultaneously activating both the nucleophile and the electrophile to achieve high levels of stereocontrol. researchgate.net The application of such catalysts to reactions involving derivatives of 2-nitrophenyl 2-chlorobenzoate could lead to the enantioselective formation of new stereocenters.

Another promising approach is the use of chiral auxiliaries, such as enantiopure p-toluenesulfinimines. temple.edu These can be condensed with aldehyde or ketone derivatives of this compound to generate chiral imines, which can then undergo diastereoselective transformations. Subsequent removal of the chiral auxiliary would afford the desired enantiomerically enriched product.

Table 1: Potential Chiral Catalysts for Asymmetric Transformations

| Catalyst Type | Example | Potential Application |

|---|---|---|

| Bifunctional Organocatalyst | Thiourea-Ammonium Salts | Asymmetric Michael additions to unsaturated derivatives of this compound. |

| Chiral Auxiliary | (R)- or (S)-p-toluenesulfinamide | Diastereoselective nucleophilic additions to imines derived from a formyl-substituted this compound. |

Exploration of New Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. acs.orgcas.org Modern catalysis offers a vast toolbox of methods that could be applied to this molecule, enabling transformations that are currently inefficient or unknown.

Isothiourea catalysis has emerged as a powerful tool for the enantioselective addition of nucleophiles to iminium ions. acs.org This methodology could be adapted to reactions of derivatives of this compound, for instance, in the synthesis of β-amino amide products. acs.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, represent a cornerstone of modern organic synthesis and could be employed to form new carbon-carbon and carbon-heteroatom bonds at various positions on the aromatic rings of this compound. nih.govresearchgate.net

Enzyme catalysis is another area with immense potential, offering high selectivity and environmentally benign reaction conditions. acs.org Lipases and esterases could be explored for the selective hydrolysis or transesterification of the ester bond in this compound, while other enzymes could be engineered to perform novel transformations on the molecule. emerginginvestigators.org

Table 2: Emerging Catalytic Systems for Novel Reactivity

| Catalytic System | Reaction Type | Potential Product Class |

|---|---|---|

| Isothiourea Catalysis | Enantioselective Michael Addition | Chiral β-amino esters |

| Palladium Catalysis | Suzuki Cross-Coupling | Biaryl derivatives |

In Situ Spectroscopic Studies for Real-time Mechanistic Elucidation

A detailed understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of reacting systems without the need for sampling. bohrium.comresearchgate.netmdpi.com

Applying these techniques to reactions involving this compound would provide invaluable kinetic and mechanistic data. For example, in situ FTIR could be used to follow the concentration of reactants, intermediates, and products during a catalytic cycle, providing insights into the rate-determining step and the influence of various reaction parameters. researchgate.net Similarly, in situ NMR could be employed to identify and characterize transient intermediates that are not observable by conventional methods. mdpi.com This detailed mechanistic understanding would facilitate the rational design of more efficient and selective synthetic routes.

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. colab.wsuniqsis.comresearchgate.net The synthesis and transformations of this compound are well-suited for translation to flow chemistry systems.

For instance, the esterification reaction to produce this compound itself could be performed in a flow reactor, allowing for precise control over reaction temperature and residence time, potentially leading to higher yields and purity. uniqsis.com Furthermore, subsequent transformations, such as reductions or nucleophilic aromatic substitutions, could be carried out in a continuous flow setup. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. researchgate.net The integration of in-line purification and analysis would enable a fully automated and efficient synthesis of derivatives of this compound. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for Esterification

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-to-volume ratio |

| Mass Transfer | Can be limited by stirring | Efficient mixing |

| Safety | Potential for thermal runaway | Inherently safer due to small reaction volume |

| Scalability | Requires larger vessels | Achieved by running for longer or parallelization |

Computational Design of Novel Reactivity Profiles

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. researchgate.netsemanticscholar.org Density Functional Theory (DFT) calculations, in particular, can provide valuable insights into the electronic structure and reactivity of molecules like this compound.

Future research could leverage computational modeling to design novel reactivity profiles for this compound. For example, DFT calculations could be used to predict the most likely sites for nucleophilic or electrophilic attack under different reaction conditions. researchgate.net This information could then be used to guide the experimental design of new synthetic transformations. Furthermore, computational screening of potential catalysts could accelerate the discovery of new and efficient catalytic systems for reactions involving this compound. The synergy between computational prediction and experimental validation will be key to unlocking the full synthetic potential of this molecule. uchicago.edu

Q & A

Q. What are the optimal synthetic routes for 2-nitrophenyl 2-chlorobenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves esterification of 2-chlorobenzoyl chloride with 2-nitrophenol. Key methods include:

- Thionyl chloride-mediated synthesis : Reacting 2-chlorobenzoyl chloride with 2-nitrophenol in benzene or dichloromethane under reflux (4–12 hours). Yields vary with solvent polarity and temperature (e.g., 50°C in dichloromethane vs. room temperature) .

- Catalyzed condensation : Using SBA-Pr-NH₂ (a mesoporous silica-based catalyst) to enhance reaction efficiency, reducing side products. This method achieves >80% yield in 6 hours .

- Purification : Post-synthesis, crude products are washed with water to remove acidic byproducts and filtered. Recrystallization in ethanol or methanol improves purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl (δ ~165 ppm). Nitro groups show characteristic deshielding .

- FT-IR : Ester C=O stretching (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) confirm functional groups .

- Elemental Analysis : Verify C, H, N, and Cl percentages (e.g., theoretical Cl content: ~12.5%) .

Advanced Research Questions

Q. What advanced techniques are recommended for resolving crystallographic data contradictions in this compound?

- Methodological Answer :

- SHELX Suite : Use SHELXL for small-molecule refinement. For ambiguous electron density maps (e.g., disordered nitro groups), apply restraints to bond lengths and angles. High-resolution data (>0.8 Å) improves accuracy .

- Twinned Data Handling : For crystals with twin law complications (e.g., pseudo-merohedral twinning), employ SHELXPRO to refine twin fractions and validate with R-factor convergence tests .

Q. How do microbial degradation pathways of this compound differ under aerobic vs. hypoxic conditions?

- Methodological Answer :

- Aerobic Degradation : Burkholderia cepacia 2CBS utilizes 2-halobenzoate 1,2-dioxygenase (EC 1.14.12.24) to cleave the aromatic ring, producing 2-chloromuconate. Oxygen is essential for this monooxygenase activity .

- Hypoxic Conditions : Recombinant Burkholderia strains co-express bacterial hemoglobin (VHb) to enhance O₂ uptake. In membrane bioreactors (MBRs), this increases 2-CBA degradation rates by 40% under O₂-limited conditions (0.27–0.72 mM dissolved O₂) .

- Analytical Validation : Monitor chloride release via ion chromatography and track intermediates (e.g., 2-chloromuconate) using LC-MS/MS .

Q. What strategies mitigate competing side reactions during functionalization of this compound in click chemistry?

- Methodological Answer :

- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Use prop-2-ynyl 2-chlorobenzoate as the alkyne source. Optimize catalyst loading (e.g., 5 mol% CuSO₄·5H₂O with sodium ascorbate) to minimize Cu-induced nitro group reduction .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but may require post-reaction dialysis to remove trace catalysts in nanomaterial syntheses .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2). Focus on nitro group interactions with hydrophobic pockets and ester group hydrogen bonding .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity (IC₅₀) using multivariate regression .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across solvent systems?

- Critical Analysis :

- Solvent Polarity : Benzene (non-polar) favors slower, controlled esterification (yield: 65–70%), while dichloromethane (polar aprotic) accelerates reactions but may increase side-product formation (e.g., acyl chloride hydrolysis) .

- Catalyst Presence : SBA-Pr-NH₂ reduces activation energy, enabling higher yields (>80%) even in shorter reaction times (6 hours vs. 12 hours uncatalyzed) .

Applications in Advanced Material Science

Q. What role does this compound play in synthesizing nanostructured composites?

- Methodological Answer :

- Click Chemistry : React with azide-functionalized silsesquioxanes (POSS-(N₃)₈) to form octasilsesquioxane-triazole hybrids. These composites exhibit enhanced thermal stability (TGA: decomposition >300°C) and mechanical strength (Young’s modulus: ~2.5 GPa) .

- Characterization : Confirm triazole linkage via ¹H NMR (triazole proton at δ 7.8 ppm) and TEM for nanostructural homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.